Abicipar pegol is an investigational therapeutic agent designed to target vascular endothelial growth factor-A, a key protein involved in the development of neovascularization and vascular permeability associated with various retinal diseases, particularly exudative age-related macular degeneration. This compound belongs to a novel class of proteins known as designed ankyrin repeat proteins (DARPins), which are engineered for high specificity and affinity towards their targets.
Abicipar pegol was developed by AbbVie and has undergone various stages of clinical evaluation, particularly in patients with age-related macular degeneration. Its pharmacodynamic properties have been characterized through both in vitro and in vivo studies, highlighting its potential efficacy compared to existing treatments such as ranibizumab and bevacizumab .
Abicipar pegol is classified as a biologic therapeutic agent within the broader category of anti-vascular endothelial growth factor agents. It is specifically categorized as a DARPin, which distinguishes it from traditional monoclonal antibodies due to its smaller size and unique binding characteristics.
The synthesis of Abicipar pegol involves recombinant DNA technology, where genes coding for the designed ankyrin repeat domains are introduced into host cells for expression. The resulting proteins are then purified using chromatographic techniques to ensure high purity and activity.
The production process includes:
Abicipar pegol functions primarily through non-covalent interactions with vascular endothelial growth factor-A. The binding affinity of Abicipar pegol for human vascular endothelial growth factor-A165 is reported to be approximately 100-fold greater than that of ranibizumab, indicating its strong inhibitory potential against angiogenesis.
The interaction mechanism involves:
Abicipar pegol exerts its therapeutic effects by blocking the activity of vascular endothelial growth factor-A, thereby reducing neovascularization in conditions such as age-related macular degeneration. The mechanism can be summarized as follows:
Clinical studies have demonstrated that Abicipar pegol not only effectively reduces retinal fluid but also maintains its effects over extended periods compared to traditional therapies .
Relevant analyses have shown that Abicipar pegol maintains its structural integrity and activity over time, which is critical for therapeutic efficacy .
Abicipar pegol is primarily investigated for its application in treating retinal diseases characterized by neovascularization and fluid accumulation, such as:
The ongoing research aims to further elucidate the long-term benefits and safety profile of Abicipar pegol compared to existing therapies .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3